Trifluoromethyl Substitution Enhances c-Met Kinase Binding Affinity Versus 6-Substituted Analogs
In a series of quinoxaline derivatives evaluated as c-Met kinase inhibitors, compounds bearing electron-withdrawing substituents including trifluoromethyl groups demonstrated superior binding interactions within the ATP pocket. Molecular modeling studies of quinoxaline-piperazine conjugates indicate that the -CF3 group at the 3-position forms favorable hydrophobic contacts with the hinge region residues, while also electronically modulating the quinoxaline nitrogen basicity to optimize hydrogen-bonding with Met1160 [1]. Related quinoxaline-based c-Met inhibitors have shown IC50 values in the range of 0.001-1 μM [2], with trifluoromethyl-containing derivatives consistently occupying the more potent segment of this range relative to unsubstituted or 6-substituted analogs.
| Evidence Dimension | c-Met kinase inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; class-level IC50 range for related trifluoromethyl quinoxalines: 0.001-1 μM |
| Comparator Or Baseline | Quinoxaline derivatives without electron-withdrawing substituents; 6-substituted analogs |
| Quantified Difference | Electron-withdrawing -CF3 group confers favorable ATP pocket interactions; trifluoromethyl derivatives occupy the more potent segment of the 0.001-1 μM IC50 range |
| Conditions | In vitro c-Met kinase inhibition assay; molecular docking against c-Met crystal structure |
Why This Matters
The trifluoromethyl group at position 3 is a critical pharmacophoric element for achieving high c-Met inhibitory potency, directly influencing procurement decisions for kinase inhibitor development programs.
- [1] Abbas, H. A. S., et al. (2015). Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry, 23(20), 6560-6572. View Source
- [2] Su, W., et al. (2011). Patent: Heterocyclic compounds as c-Met kinase inhibitors. CAS Reference 19989-66-3. View Source
